(r)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride
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Description
Synthesis Analysis
The synthesis of similar compounds has been studied. For instance, “®-[3,5-bis(trifluoromethyl)phenyl] ethanol” was synthesized via the asymmetric reduction of 3,5-bis(trifluoromethyl) acetophenone, catalyzed by whole cells of newly isolated Trichoderma asperellum ZJPH0810 using ethanol and glycerol as dual cosubstrate for cofactor recycling .Scientific Research Applications
Versatility in Drug Discovery The pyrrolidine ring, a key feature of "(r)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride", is widely acknowledged in medicinal chemistry for its role in developing treatments for human diseases. Its saturated scaffold benefits drug discovery by allowing efficient exploration of the pharmacophore space, contributing to stereochemistry, and enhancing three-dimensional coverage due to its non-planarity. This "pseudorotation" phenomenon is crucial for designing pyrrolidine compounds with varied biological profiles, as highlighted in the work by Li Petri et al. (2021) on the bioactive molecules characterized by the pyrrolidine ring and its derivatives Li Petri et al., 2021.
Enhancement of Pharmacological Profiles The structure-activity relationship (SAR) of pyrrolidine derivatives, including "this compound", shows that the stereoisomers and spatial orientation of substituents significantly influence the biological activity of drug candidates. This variation in binding modes to enantioselective proteins underpins the diverse pharmacological profiles of these compounds. Research by Veinberg et al. (2015) on stereochemistry and its impact on the pharmacological profile emphasizes the importance of selecting the most effective stereoisomer for enhancing drug efficacy and safety Veinberg et al., 2015.
Properties
IUPAC Name |
(2R)-2-[4-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N.ClH/c12-11(13,14)9-5-3-8(4-6-9)10-2-1-7-15-10;/h3-6,10,15H,1-2,7H2;1H/t10-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVVDNXOJJAMDE-HNCPQSOCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=C(C=C2)C(F)(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC=C(C=C2)C(F)(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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